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molecular formula C12H4Cl2F6N4S B195288 Fipronil-sulfide CAS No. 120067-83-6

Fipronil-sulfide

Cat. No. B195288
M. Wt: 421.1 g/mol
InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N
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Patent
US07323574B2

Procedure details

A mixture of 1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane (144 mg; 0.34 mmol), prepared according to Example 3, copper (II) chloride (97 mg; 0.71 mmol), and 4 ml of chlorobezene was stirred for 4 hours at 100° C. The solvent was then evaporated under vacuum. The residue was dissolved in CH2CL2 and the solution was washed by an aqueous solution of 1% ammonia in water. The product was dried over sodium sulphate, and solvent was evaporated under reduced pressure. Purification by flash chromatography on silica gel and crystallization from dichloromethane/hexane gave a white solid (105 mg; 73% yield). The product was then recrystallized in a hexane/toluene mixture to provide a light brown powder (93 mg; 65% yield), melting point 163° C. A second recrystallization provided a white powder of the title product with a melting point 165° C.
Name
1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][N:14]=[C:15]([C:24]#[N:25])[CH:16]([C:22]#[N:23])[S:17][C:18]([F:21])([F:20])[F:19]>[Cu](Cl)Cl.ClC1C=CC=CC=1>[NH2:23][C:22]1[N:13]([C:3]2[C:4]([Cl:12])=[CH:5][C:6]([C:8]([F:9])([F:11])[F:10])=[CH:7][C:2]=2[Cl:1])[N:14]=[C:15]([C:24]#[N:25])[C:16]=1[S:17][C:18]([F:19])([F:20])[F:21]

Inputs

Step One
Name
1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane
Quantity
144 mg
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN=C(C(SC(F)(F)F)C#N)C#N
Step Two
Name
Quantity
97 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2CL2
WASH
Type
WASH
Details
the solution was washed by an aqueous solution of 1% ammonia in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over sodium sulphate, and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
CUSTOM
Type
CUSTOM
Details
on silica gel and crystallization from dichloromethane/hexane
CUSTOM
Type
CUSTOM
Details
gave a white solid (105 mg; 73% yield)
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized in a hexane/toluene mixture
CUSTOM
Type
CUSTOM
Details
to provide a light brown powder (93 mg; 65% yield), melting point 163° C
CUSTOM
Type
CUSTOM
Details
A second recrystallization

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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